Alkyne-PEG(4)-Val-Ala-PAB-PNP
CAS No.:
Cat. No.: VC13721195
Molecular Formula: C36H48N4O13
Molecular Weight: 744.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H48N4O13 |
|---|---|
| Molecular Weight | 744.8 g/mol |
| IUPAC Name | [4-[[(2S)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C36H48N4O13/c1-5-15-47-17-19-49-21-23-51-24-22-50-20-18-48-16-14-32(41)39-33(26(2)3)35(43)37-27(4)34(42)38-29-8-6-28(7-9-29)25-52-36(44)53-31-12-10-30(11-13-31)40(45)46/h1,6-13,26-27,33H,14-25H2,2-4H3,(H,37,43)(H,38,42)(H,39,41)/t27-,33-/m0/s1 |
| Standard InChI Key | JKIBVGCNVYGTPQ-CMVGPNDKSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C |
| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCC#C |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCC#C |
Introduction
Chemical Composition and Structural Features
Alkyne-PEG(4)-Val-Ala-PAB-PNP is characterized by a modular architecture that combines distinct functional domains:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 744.8 g/mol |
| IUPAC Name | [4-[[(2S)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Key Functional Groups | Alkyne, PEG(4), Val-Ala dipeptide, PAB-PNP |
The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling traceless conjugation with azide-bearing biomolecules . The PEG(4) spacer enhances hydrophilicity, reduces immunogenicity, and prolongs circulatory half-life by mitigating aggregation . The Val-Ala dipeptide serves as a protease-cleavable linker, selectively degraded by cathepsins overexpressed in tumor microenvironments . Finally, the PAB-PNP group acts as a self-immolative spacer, releasing payloads upon enzymatic cleavage while maintaining structural integrity during systemic circulation .
Mechanisms of Action in Bioconjugation
Click Chemistry for Stable Conjugation
The alkyne moiety reacts with azides via CuAAC to form 1,2,3-triazole linkages, a reaction renowned for its bioorthogonality and efficiency under physiological conditions . This enables precise conjugation of cytotoxic drugs, imaging agents, or targeting ligands to antibodies, nanoparticles, or cell surfaces without compromising biological activity .
Enzyme-Responsive Drug Release
The Val-Ala dipeptide is selectively cleaved by lysosomal proteases such as cathepsin B, which is upregulated in cancer cells . Upon internalization of ADCs into target cells, enzymatic hydrolysis of the dipeptide triggers a 1,6-elimination reaction in the PAB-PNP spacer, releasing the active drug payload intracellularly . This mechanism minimizes off-target toxicity and enhances therapeutic specificity.
PEG-Mediated Solubility and Stability
The tetraethylene glycol chain improves aqueous solubility, reduces nonspecific protein adsorption, and shields conjugated payloads from enzymatic degradation or immune recognition . Studies demonstrate that PEGylation increases the plasma half-life of ADCs by up to 40%, critical for sustained tumor exposure.
Applications in Antibody-Drug Conjugates (ADCs)
Enhanced Therapeutic Index
In a preclinical study evaluating ADCs targeting human epidermoid carcinoma, Alkyne-PEG(4)-Val-Ala-PAB-PNP-linked conjugates exhibited a 5-fold wider therapeutic window compared to non-cleavable linkers. The minimum effective dose (MED) was reduced to 1 mg/kg, while the maximum tolerated dose (MTD) increased to 15 mg/kg, underscoring its capacity to balance efficacy and safety .
Tumor-Specific Activation
The enzyme-dependent cleavage mechanism ensures payload release predominantly within tumor cells. For example, in xenograft models of HER2-positive breast cancer, ADCs utilizing this linker achieved 90% tumor growth inhibition at 3 mg/kg, with no observable hepatotoxicity or hematological toxicity .
Comparative Stability in Circulation
Unlike acid-labile linkers (e.g., hydrazones), Alkyne-PEG(4)-Val-Ala-PAB-PNP demonstrates exceptional stability in serum, with less than 5% premature drug release over 72 hours . This contrasts sharply with disulfide-based linkers, which exhibit up to 20% payload loss under similar conditions due to extracellular glutathione .
Comparative Analysis with Other Linker Technologies
| Linker Type | Cleavage Mechanism | Therapeutic Index | Stability in Serum |
|---|---|---|---|
| Val-Ala-PAB-PNP | Protease-mediated | High | >95% over 72 hrs |
| Val-Cit-PAB | Protease-mediated | Moderate | 85–90% over 72 hrs |
| Disulfide | Glutathione reduction | Low | 60–70% over 72 hrs |
| Hydrazone | Acid-sensitive | Low | 50–60% over 72 hrs |
The Val-Ala-PAB-PNP system outperforms Val-Cit linkers in stability due to reduced steric hindrance around the cleavage site, enabling faster enzymatic processing . Additionally, its PEG spacer mitigates aggregation issues common in hydrophobic linkers like mc-Val-Cit-PABC .
Future Directions and Research Opportunities
Dual-Loader ADCs
Recent advances propose co-conjugating two payloads (e.g., a cytotoxic drug and an immune checkpoint inhibitor) using orthogonal click chemistries. The alkyne-azide compatibility of this linker positions it as a candidate for such multifunctional ADCs .
Combination with Prodrug Strategies
Engineering protease-activated prodrugs that leverage the Val-Ala cleavage site could enable dual-stage targeting, where the linker first directs tumor accumulation and subsequently triggers prodrug activation .
Optimization for Solid Tumors
Modulating the PEG chain length (e.g., PEG(2) vs. PEG(4)) may enhance tumor penetration in dense stromal environments. Preliminary data suggest PEG(4) balances hydrophilicity and tissue diffusion .
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